molecular formula C6HBrCl2INO2 B13905867 3-Bromo-4,5-dichloro-2-iodonitrobenzene CAS No. 1707710-37-9

3-Bromo-4,5-dichloro-2-iodonitrobenzene

Cat. No.: B13905867
CAS No.: 1707710-37-9
M. Wt: 396.79 g/mol
InChI Key: ZZODWVDFQWPQSC-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dichloro-2-iodonitrobenzene is a halogenated aromatic compound with the molecular formula C6HBrCl2INO2 It is a derivative of benzene, substituted with bromine, chlorine, iodine, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5-dichloro-2-iodonitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Halogenation: Sequential introduction of bromine, chlorine, and iodine atoms.

For instance, the nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The halogenation steps may involve the use of bromine, chlorine, and iodine in the presence of suitable catalysts or under specific reaction conditions to ensure selective substitution .

Industrial Production Methods

Industrial production of such compounds often employs continuous flow processes to enhance yield and safety. Techniques like tubular diazotization reactions can be used to prepare diazonium salts, which are then subjected to halogenation reactions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-dichloro-2-iodonitrobenzene can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: Further substitution reactions can occur, influenced by the existing substituents.

    Reduction: The nitro group can be reduced to an amine group.

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the halogen substituents.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative .

Scientific Research Applications

3-Bromo-4,5-dichloro-2-iodonitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dichloro-2-iodonitrobenzene involves its interaction with molecular targets through its substituents. The nitro group, for instance, can participate in redox reactions, while the halogens can influence the compound’s reactivity and binding properties. The exact pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4,5-dichloro-2-hydroxybenzophenone
  • 3-Bromo-4-iodobenzonitrile
  • 3,5-Dichloro-4-fluorobromobenzene

Uniqueness

3-Bromo-4,5-dichloro-2-iodonitrobenzene is unique due to its specific combination of bromine, chlorine, iodine, and nitro substituents. This combination can lead to distinct chemical properties and reactivity patterns compared to other halogenated benzene derivatives .

Properties

CAS No.

1707710-37-9

Molecular Formula

C6HBrCl2INO2

Molecular Weight

396.79 g/mol

IUPAC Name

3-bromo-1,2-dichloro-4-iodo-5-nitrobenzene

InChI

InChI=1S/C6HBrCl2INO2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H

InChI Key

ZZODWVDFQWPQSC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Br)I)[N+](=O)[O-]

Origin of Product

United States

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